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Compound of Interest

Compound Name: methanethione

Cat. No.: B1239212 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive overview of two emerging classes of compounds featuring a methanethione or

a related thione moiety: novel thiochromanone derivatives with antimicrobial properties and

dihydropyridothienopyrimidin-4,9-dione derivatives targeting the metabotropic glutamate

receptor 1 (mGluR1). This document details their synthesis, quantitative biological data, and

the underlying signaling pathways.

Novel Thiochromanone Derivatives with
Antimicrobial Activity
A series of novel thiochromanone derivatives containing a carboxamide moiety have been

synthesized and evaluated for their antibacterial and antifungal activities. These compounds

represent a promising new class of antimicrobial agents.

Data Presentation: Antimicrobial Activity
The in vitro antimicrobial activities of the synthesized thiochromanone derivatives were

assessed against various plant pathogenic bacteria and fungi. The quantitative data, including

EC50 values for antibacterial activity and inhibition rates for antifungal activity, are summarized

below.

Table 1: In Vitro Antibacterial Activities of Thiochromanone Derivatives
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Compound ID Target Organism EC50 (μg/mL)[1]

4e
Xanthomonas oryzae pv.

oryzae (Xoo)
15[1]

4e
Xanthomonas oryzae pv.

oryzicolaby (Xoc)
19[1]

4e
Xanthomonas axonopodis pv.

citri (Xac)
23[1]

5a
Xanthomonas oryzae pv.

oryzae (Xoo)
24

5a
Xanthomonas axonopodis pv.

citri (Xac)
30

7a
Xanthomonas oryzae pv.

oryzae (Xoo)
17

7a
Xanthomonas axonopodis pv.

citri (Xac)
28

Table 2: In Vitro Antifungal Activities of Thiochromanone Derivatives at 50 μg/mL

Compound ID Target Organism Inhibition Rate (%)[1]

3b Botryosphaeria dothidea 88[1]

7j Botrytis cinerea 79

5m Botrytis cinerea -

Note: While efforts were made to retrieve the CAS numbers for these novel compounds, they

are not yet publicly available. The compound IDs are as designated in the source literature.

Experimental Protocols: Synthesis of Thiochromanone
Derivatives
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The synthesis of the novel thiochromanone derivatives involves a multi-step process. A

representative protocol for the synthesis of 6-chloro-N-(4-fluorophenyl)-4-oxothiochromane-2-

carboxamide (Compound 3b) is provided below.[2]

General Procedure for the Synthesis of Compounds 3a–3h and 4a–4x:

Synthesis of Intermediate 6-chloro-4-oxothiochromane-2-carboxylic acid: This starting

material is synthesized according to previously reported methods.

Synthesis of the target compounds: A mixture of 6-chloro-4-oxothiochromane-2-carboxylic

acid (1.0 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol), and 1-

hydroxybenzotriazole (HOBt) (1.5 mmol) in dichloromethane (20 mL) is stirred at room

temperature for 30 minutes.

The appropriate aniline derivative (1.2 mmol) is then added to the mixture.

The reaction mixture is stirred at room temperature for an additional 8-12 hours.

After completion of the reaction (monitored by TLC), the mixture is washed successively with

1N HCl, saturated NaHCO3, and brine.

The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced

pressure.

The crude product is purified by column chromatography on silica gel to afford the desired

thiochromanone derivative.

Characterization Data for 6-chloro-N-(4-fluorophenyl)-4-oxothiochromane-2-carboxamide (3b):

[2]

Appearance: Brown solid

Melting Point: 211–213 °C

Yield: 72%

¹H NMR (400 MHz, DMSO-d₆, ppm): δ 10.41 (s, 1H, CONH), 7.54–7.49 (m, 3H, Ph-H), 7.38

(d, J = 8.8 Hz, 1H, Ph-H), 7.16–7.09 (m, 2H, Ph-H), 4.35 (t, J = 4.8 Hz, 1H, SCH), 3.22 (dd,
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¹J = 4.0 Hz, ²J = 16.8 Hz, 1H, CH₂), 3.13 (dd, ¹J = 4.8 Hz, ²J = 16.8 Hz, 1H, CH₂)

¹³C NMR (100 MHz, DMSO-d₆, ppm): δ 191.53, 168.91, 158.60 (d, J = 239.0 Hz), 137.24,

135.45, 135.45, 135.43, 133.57, 132.07, 130.55, 129.76, 27.11, 121.33, 121.25, 116.04,

115.81, 42.58, 40.42

HRMS (ESI) [M + Na]⁺: calcd. for C₁₆H₁₁ClFNO₂S: 358.00753, found 358.00755

Mechanism of Action and Signaling Pathways
While the precise mechanism of action for these novel thiochromanones has not been fully

elucidated, their structural similarity to other chromanone-based antimicrobial agents suggests

potential interference with microbial cellular processes. Further research is required to identify

the specific molecular targets and signaling pathways affected by these compounds.

Novel Dihydropyridothienopyrimidin-4,9-dione
Derivatives as mGluR1 Antagonists
A novel molecular scaffold, dihydropyridothienopyrimidin-4,9-dione, has been synthesized and

shown to exhibit inhibitory activity against the metabotropic glutamate receptor subtype 1

(mGluR1).[3] These compounds present a new avenue for the development of therapeutics

targeting neurological disorders where mGluR1 is implicated.

Data Presentation: mGluR1 Inhibitory Activity
The synthesized dihydropyridothienopyrimidin-4,9-dione derivatives were evaluated for their

ability to inhibit mGluR1 activity at a concentration of 1 µM.

Table 3: In Vitro Inhibitory Activities of Dihydropyridothienopyrimidin-4,9-diones against mGluR1

Compound ID % Inhibition at 1 µM[3]

9a 23.04[3]

9d 16.54[3]

9f 18.47[3]
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Note: The CAS numbers for these novel compounds are not yet publicly available. The

compound IDs are as designated in the source literature.

Experimental Protocols: Synthesis of
Dihydropyridothienopyrimidin-4,9-dione Derivatives
The synthesis of this novel scaffold is a multi-step process, with a key final step involving a

cyclization reaction. The protocol for the synthesis of 8-Benzyl-3-phenyl-7,8-

dihydropyrido[3',4':4,5]thieno[3,2-d]pyrimidine-4,9(3H,6H)-dione (Compound 9a) is outlined

below.[3]

Synthesis of Compound 9a:[3]

To a pressure bottle containing methyl 3-amino-5-benzyl-4-oxo-4,5,6,7-tetrahydrothieno[3,2-

c]pyridine-2-carboxylate (8a) (1g, 3.03 mmol), triethyl orthoformate (10 mL) is added,

followed by aniline (0.524 mL, 5.75 mmol) and acetic acid (1 mL).

The reaction mixture is stirred and refluxed at 160 °C for 18 hours.

After the reaction, the mixture is evaporated and then solidified with ethyl acetate and diethyl

ether.

The resulting solid is filtered and dried to yield the title compound.

Characterization Data for 8-Benzyl-3-phenyl-7,8-dihydropyrido[3',4':4,5]thieno[3,2-d]pyrimidine-

4,9(3H,6H)-dione (9a):

HRMS (ESI TOF-mass): calcd for C₂₂H₁₇N₃O₂S [M+Na]⁺ 410.0934, found 410.0936

Purity (HPLC): 83.91%, tR 18.00 min

Mandatory Visualization: mGluR1 Signaling Pathway
The metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that, upon

activation by glutamate, initiates a signaling cascade through Gq/11 proteins. This pathway is

crucial in modulating synaptic plasticity and neuronal excitability. The diagram below illustrates

the key steps in the mGluR1 signaling cascade.
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Caption: The mGluR1 signaling cascade initiated by glutamate binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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